molecular formula C6H2Cl2N2S B033283 2,4-Dichlorothieno[3,2-d]pyrimidine CAS No. 16234-14-3

2,4-Dichlorothieno[3,2-d]pyrimidine

Cat. No.: B033283
CAS No.: 16234-14-3
M. Wt: 205.06 g/mol
InChI Key: AQECFYPZMBRCIA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that the compound contains two chloride atoms, which can be easily replaced by other functional groups, leading to a variety of unit .

Cellular Effects

It is known to be used in the synthesis of PI3K inhibitors , which are known to have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an active intermediate in the synthesis of new antitumor medications , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine typically involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material. The process consists of two main steps :

    First Step: The raw material is reacted at 190°C, yielding an intermediate product with an 84% yield.

    Second Step: The intermediate is further reacted with phosphorus oxychloride at 105°C, resulting in a final yield of 81.4%.

Industrial Production Methods: The industrial production of this compound involves refining the raw product using a mixed solution of ethyl alcohol and chloroform. This purification step is crucial to achieve a purity level of up to 99.5%, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation and Reduction Reactions: May require specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed: The major products formed from these reactions include various substituted thieno[3,2-d]pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichlorothieno[3,2-d]pyrimidine is unique due to its fused thieno-pyrimidine ring system, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2,4-dichlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQECFYPZMBRCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507712
Record name 2,4-Dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16234-14-3
Record name 2,4-Dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorothieno[3,2-d]pyrimidine
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Synthesis routes and methods

Procedure details

800 g of solid Compound VI (4.66 mol) was charged into to an inert and dry jacketed reactor (reactor 1) equipped with a temperature probe, mechanical stirrer and a dropping funnel. 1.5 liter (9.31 mol) Diethylaniline was charged over 30 min to 1 h keeping the temperature at or below 25° C. The internal temperature was brought up to 105-110° C. and 0.68 equiv. (868 ml, 34% of the total) of phosphorus oxychloride was added into the reactor (reactor 1) over 5-10 min. When the inside temperature began to decrease, the internal temperature was maintained at 110° C. and addition of the remaining POCl3 (1.32 equiv. or 66% of the total) resumed over a period of 30-40 min. The internal temperature was adjusted to 105-110° C. and the mixture was stirred for 18-24 h or until complete (HPLC analysis). The mixture was cooled to 45° C. and THF (400 mL) was charged at 45° C. The above crude mixture was placed into a secondary dry vessel or reactor (vessel or reactor 2). 4.8 l of water was charged into the reactor 1 and cooled to 5° C. The crude reaction mixture (in reactor or vessel 2) is then slowly charged into reactor 1 containing water keeping the temperature at 5-10° C. The mixture was stirred at 5° C. for 30 min to 1 h and the resulting solid was collected by filtration. The cake was rinsed with water twice (1.6 l per rinse) and the cake was air dried in the funnel for 6-8 h to afford 964 g (92% w/w; 88% yield) of crude Compound VII. Dichloromethane (4.6 L) is charged into a 10 L reactor. Crude Compound VII and activated carbon (46.2 g) were charged into the reactor, the mixture is heated to 40° C. and stirred for 20 min. The resulting solution was collected by filtration through a filter media to remove charcoal. The cake was rinsed with dichloromethane twice (175 ml per rinse). The solution was concentrated under reduced pressure to a minimum stirrable volume and the remaining dichloromethane was chased away by distillation with a minimum amount of petroleum ether. Additional petroleum ether (1.3 l) was charged into the reactor, the mixture was cooled to 10° C. and stirred for 1 hr. The resulting solid was collected by filtration and the cake was rinsed with petroleum ether twice (150 ml per rinse). The cake was air dried in the funnel (suction) until it appeared dry. The resulting solid Compound VII was transferred to a suitable tared container and dried in an oven at 50° C. for 6 hr to get final product: 1H NMR (400 MHz, DMSO-d6) • 3.45-3.56 (m, 4H); 13C NMR (400 MHz, DMSO-d6) • 29.3, 36.5, 134.8, 151.0, 154.1, 175.9.
Name
Quantity
4.8 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
4.66 mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
reactant
Reaction Step Six
[Compound]
Name
Crude Compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
4.6 L
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorothieno[3,2-d]pyrimidine
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2,4-Dichlorothieno[3,2-d]pyrimidine
Reactant of Route 3
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2,4-Dichlorothieno[3,2-d]pyrimidine
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Reactant of Route 6
2,4-Dichlorothieno[3,2-d]pyrimidine
Customer
Q & A

Q1: What is the significance of synthesizing 2,4-diamino-substituted thieno[3,2-d]pyrimidines from 2,4-dichlorothieno[3,2-d]pyrimidine?

A1: The research highlights an efficient one-pot synthetic approach for creating 2,4-diamino-substituted thieno[3,2-d]pyrimidines using this compound as the starting point [, ]. This is significant because the thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore found in various bioactive molecules. The presence of amino groups at the 2 and 4 positions allows for further derivatization and potentially enhances the biological activity of the resulting compounds. This synthetic strategy offers a practical route for exploring the chemical space of these potentially valuable compounds.

Q2: What are the advantages of the "one-pot" synthesis method described in the research?

A2: The "one-pot" synthesis described in the research offers several advantages over multi-step procedures. These advantages include:

  • Increased efficiency: By conducting all reactions in a single vessel, the need for time-consuming isolation and purification of intermediate compounds is eliminated [, ].

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